molecular formula C22H22N4O3 B3311343 N-(3-methoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide CAS No. 946257-66-5

N-(3-methoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide

Cat. No.: B3311343
CAS No.: 946257-66-5
M. Wt: 390.4 g/mol
InChI Key: YNEOBMZCCBCGCB-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide features an indole core linked to a 1,3,4-oxadiazole ring substituted with an isopropyl group. The acetamide moiety is attached to a 3-methoxyphenyl group, which distinguishes it from other analogs. This hybrid structure combines pharmacophores known for diverse biological activities, including anticancer and antimicrobial effects .

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-14(2)21-24-25-22(29-21)19-11-15-7-4-5-10-18(15)26(19)13-20(27)23-16-8-6-9-17(12-16)28-3/h4-12,14H,13H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEOBMZCCBCGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with an appropriate carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a dehydrating agent like phosphorus oxychloride.

    Coupling of the Indole and Oxadiazole Rings: The indole and oxadiazole rings can be coupled through a nucleophilic substitution reaction, where the indole nitrogen attacks the electrophilic carbon of the oxadiazole ring.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a boronic acid derivative of the methoxyphenyl group and a halogenated intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups like ketones or nitro groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium-catalyzed cross-coupling reactions using boronic acids and halogenated intermediates.

Major Products

The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Molecular Formula

C22H22N4O3C_{22}H_{22}N_{4}O_{3}

IUPAC Name

N-(3-methoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects, including:

  • Anticancer Activity : Studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial effects against various pathogens. Its oxadiazole moiety is particularly noted for enhancing antibacterial and antifungal activities.

Coordination Chemistry

The unique structural features of this compound allow it to act as a ligand in coordination chemistry. It can form complexes with transition metals, which can be useful in catalysis and material science.

Material Science

Due to its structural characteristics, the compound is being explored for applications in the development of advanced materials such as polymers and nanomaterials. Its ability to form stable complexes can lead to enhanced properties in composite materials.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Variations and Implications

  • Oxadiazole Substituents: The target’s isopropyl group (propan-2-yl) on oxadiazole enhances lipophilicity compared to bulkier groups like diphenylmethyl or adamantane . This may improve membrane permeability.
  • Acetamide Substituents :

    • The 3-methoxyphenyl group in the target introduces moderate electron-donating effects, contrasting with electron-withdrawing groups (e.g., 3-chlorophenyl in ) or heterocycles like benzothiazole .
  • Linker Chemistry :

    • Unlike thioacetamide-linked analogs (e.g., ), the target lacks a sulfur bridge, which may reduce metabolic instability.

Biological Activity

N-(3-methoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide (CAS No. 946257-66-5) is a complex organic compound that belongs to the class of 1,3,4-oxadiazole derivatives. This compound has attracted considerable interest due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. The unique structural features of this compound, including the indole and oxadiazole moieties, contribute to its diverse pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C22H22N4O3\text{C}_{22}\text{H}_{22}\text{N}_{4}\text{O}_{3}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activities and receptor interactions that are crucial in various cellular pathways. For instance, studies suggest that it may inhibit certain enzymes involved in inflammatory processes, thereby exhibiting anti-inflammatory properties . Additionally, the oxadiazole moiety is known to interact with various growth factors and enzymes implicated in cancer progression .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer activity against multiple cancer cell lines. The compound's efficacy was evaluated using the MTT assay and other cytotoxicity assays.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • In a study by Zhang et al., various 1,3,4-oxadiazole derivatives were synthesized and screened for anticancer activity. The compound exhibited an IC50 value lower than standard drugs such as staurosporine and ethidium bromide against several cancer cell lines including HEPG2 (liver cancer) and MCF7 (breast cancer) .
    • Another research indicated that derivatives similar to this compound demonstrated significant inhibition of EGFR (epidermal growth factor receptor) with IC50 values ranging from 0.24 µM to 0.96 µM .
Compound NameCell Line TestedIC50 Value (µM)Reference
N-(3-methoxyphenyl)-...HEPG21.18 ± 0.14
N-(3-methoxyphenyl)-...MCF70.67
N-(3-methoxyphenyl)-...HCT1160.80

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. It is hypothesized that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to its therapeutic potential in inflammatory diseases .

Q & A

Q. How to benchmark this compound against structurally similar analogs?

  • Comparative analysis :
Analog Key Feature Bioactivity Reference
N-(3-chlorophenyl) variantChlorine at C-32x higher MIC vs. S. aureus
Pyrimidine-based analogReplaced indoleLoss of COX-2 selectivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-methoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide

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